Metochalcone

Übersicht

Beschreibung

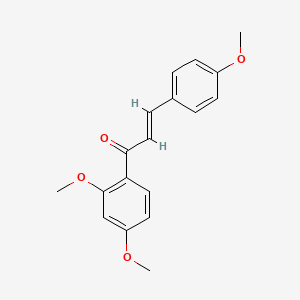

Metochalcone is a synthetic chalcone derivative, known for its therapeutic properties. It is primarily used as a choleretic agent, which means it stimulates the production and flow of bile from the liver . This compound belongs to the broader class of chalcones, which are characterized by their 1,3-diphenyl-2-propen-1-one structure .

Vorbereitungsmethoden

Synthetische Routen und Reaktionsbedingungen: Metochalcon kann durch verschiedene Verfahren synthetisiert werden, wobei die Claisen-Schmidt-Kondensation die gebräuchlichste ist. Diese Reaktion beinhaltet die Kondensation eines aromatischen Aldehyds mit einem aromatischen Keton in Gegenwart einer Base wie Natriumhydroxid . Die Reaktion verläuft typischerweise unter Rückflussbedingungen in Ethanol oder Methanol als Lösungsmittel.

Industrielle Produktionsmethoden: In der industriellen Umgebung kann die Synthese von Metochalcon unter Verwendung lösungsmittelfreier Methoden optimiert werden. Beispielsweise kann Magnesiumbisulfat (Mg(HSO4)2) als Katalysator in einem mechanochemischen Verfahren verwendet werden, das den Bedarf an gefährlichen Lösungsmitteln eliminiert und sich mit den Prinzipien der grünen Chemie deckt .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Metochalcon unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Metochalcon kann oxidiert werden, um entsprechende Epoxide oder andere oxidierte Derivate zu bilden.

Reduktion: Es kann reduziert werden, um Dihydrochalcone zu bilden.

Substitution: Elektrophile Substitutionsreaktionen können an den aromatischen Ringen auftreten.

Häufige Reagenzien und Bedingungen:

Oxidation: Reagenzien wie Kaliumpermanganat oder Chromtrioxid können verwendet werden.

Reduktion: Katalytische Hydrierung unter Verwendung von Palladium auf Kohlenstoff oder Natriumborhydrid.

Substitution: Halogenierung mit Brom oder Chlorierung mit Chlorgas.

Hauptprodukte:

Oxidation: Epoxide oder hydroxylierte Derivate.

Reduktion: Dihydrochalcone.

Substitution: Halogenierte Chalcone.

Wissenschaftliche Forschungsanwendungen

Anticancer Properties

Recent studies have highlighted metochalcone's potential as an anticancer agent. Research indicates that this compound inhibits cell proliferation and induces cell cycle arrest in various cancer cell lines, particularly breast cancer (BT549) and lung cancer (A549) cells. The compound operates through several mechanisms:

- Induction of Senescence-Associated Secretory Phenotype (SASP) : this compound has been shown to induce SASP by inhibiting the JAK2/STAT3 signaling pathway. This results in increased expression of senescence markers such as P16, P21, and P53, which are crucial for tumor suppression .

- Inhibition of Tumor Growth : In vivo studies demonstrated that this compound significantly reduced tumor weight and volume in xenograft models without causing notable side effects, indicating its safety profile .

Table 1: Summary of this compound's Anticancer Effects

| Cancer Type | Mechanism | Outcome |

|---|---|---|

| Breast Cancer | Induces SASP via JAK2/STAT3 inhibition | Reduced cell proliferation and migration |

| Lung Cancer | Cell cycle arrest | Decreased tumor growth in vivo |

Historical Medical Use

This compound was historically marketed as a choleretic drug, used to enhance bile flow and support liver function. Its clinical applications have included:

- Gastrointestinal Disorders : this compound has been utilized for its gastroprotective effects, particularly in patients suffering from gastrointestinal ailments. Its ability to modulate digestive processes has made it a valuable component in treating conditions like dyspepsia .

- Anti-Ulcer Activity : Similar to other chalcones, this compound has demonstrated protective effects against gastric ulcers, contributing to its classification as a therapeutic agent in gastrointestinal medicine .

Broader Pharmacological Profiles

Beyond its anticancer properties, this compound exhibits a range of pharmacological activities:

- Antioxidant Effects : this compound has been shown to possess antioxidant properties, which may contribute to its protective effects against oxidative stress-related diseases .

- Potential in Other Therapeutic Areas : Research indicates potential applications in treating infectious diseases, obesity, and inflammatory conditions due to the broad biological activity associated with chalcones .

Wirkmechanismus

Metochalcone exerts its effects through various molecular targets and pathways:

Choleretic Action: It stimulates bile production by acting on the liver cells.

Anticancer Activity: this compound inhibits the JAK2/STAT3 signaling pathway, leading to reduced cell proliferation, migration, and tumor growth.

Vergleich Mit ähnlichen Verbindungen

Metochalcon kann mit anderen Chalcon-Derivaten wie folgenden verglichen werden:

Sofalcon: Ein Antiulkusmittel, das die Prostaglandin-Spiegel in der Schleimhaut erhöht.

Hesperidinmethylchalcon: Bekannt für seine gefäßschützenden Wirkungen.

Isoliquiritigenin: Zeigt ähnliche Antitumoreigenschaften wie Metochalcon.

Einzigartigkeit: Die einzigartige Kombination aus choleretischen und Antitumoreigenschaften von Metochalcon unterscheidet es von anderen Chalconen. Seine Fähigkeit, den JAK2/STAT3-Signalweg zu modulieren, ist in der Krebsforschung besonders bemerkenswert .

Biologische Aktivität

Metochalcone, also known as 2',4',4-trihydroxychalcone (TEC), is a chalcone derivative with significant biological activities, particularly in cancer research. This article provides an overview of its biological activity, focusing on its antitumor effects, mechanisms of action, and potential therapeutic applications.

Overview of this compound

This compound is a synthetic analog derived from natural chalcones, which are known for their diverse biological properties, including anticancer, anti-inflammatory, and antimicrobial activities. Recent studies have highlighted this compound's specific effects on various cancer cell lines, particularly breast and lung cancers.

Inhibition of Cancer Cell Proliferation

Research indicates that this compound exhibits potent anticancer properties through the inhibition of cell proliferation in several cancer types. A study demonstrated that this compound significantly reduced the proliferation of breast cancer (BT549) and lung cancer (A549) cells in a concentration-dependent manner. The compound induced cell cycle arrest at the S-phase and inhibited migration in vitro, leading to reduced tumor growth in vivo .

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| BT549 | 10 | Inhibition of proliferation |

| A549 | 15 | Induction of cell cycle arrest |

The molecular mechanisms underlying this compound's anticancer effects involve modulation of key signaling pathways. Notably, it has been shown to repress the JAK2/STAT3 signaling axis, which is crucial for tumor growth and survival. By inhibiting this pathway, this compound promotes the senescence-associated secretory phenotype (SASP), characterized by the secretion of pro-inflammatory cytokines such as IL-6 and IL-8 .

Transcriptomic Analysis

Transcriptomic studies have revealed that this compound alters gene expression profiles associated with cell cycle regulation and apoptosis. Specifically, it upregulates tumor suppressor genes like P53 while downregulating oncogenes involved in cell survival pathways. This dual action contributes to its effectiveness in inducing senescence in cancer cells .

Case Studies

- Breast Cancer Study : In vitro experiments using BT549 cells showed that treatment with this compound led to significant increases in β-galactosidase activity, a marker for cellular senescence. Additionally, the expression levels of SASP markers such as P16 and P21 were elevated post-treatment .

- Lung Cancer Study : A549 cells treated with this compound exhibited reduced phosphorylation of JAK2/STAT3 proteins, correlating with decreased cell viability and increased apoptosis rates .

Pharmacological Profile

Beyond its antitumor effects, this compound has been noted for its potential applications in treating other conditions:

Eigenschaften

IUPAC Name |

1-(2,4-dimethoxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18O4/c1-20-14-7-4-13(5-8-14)6-11-17(19)16-10-9-15(21-2)12-18(16)22-3/h4-12H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVAKUYCEWDPRCA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C=CC(=O)C2=C(C=C(C=C2)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9046152 | |

| Record name | Metochalcone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9046152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18493-30-6 | |

| Record name | Metochalcone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18493-30-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Metochalcone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9046152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.